molecular formula C4H3BrN2O4S2 B14487052 2-Bromo-5-nitrothiophene-3-sulfonamide CAS No. 64729-03-9

2-Bromo-5-nitrothiophene-3-sulfonamide

Cat. No.: B14487052
CAS No.: 64729-03-9
M. Wt: 287.1 g/mol
InChI Key: XIZORPKYDYZHHY-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Thiophene (B33073) Heterocycle

The discovery of thiophene is a classic tale of serendipity in organic chemistry. In 1882, German chemist Viktor Meyer, while performing a lecture demonstration, discovered thiophene as an impurity in benzene (B151609) derived from coal tar. nih.govwikipedia.orgwikipedia.org He observed that the well-known indophenin blue dye reaction, thought to be characteristic of benzene, failed when using pure benzene. nih.govwikipedia.org This led him to isolate the responsible sulfur-containing compound, which he named thiophene. wikipedia.orgwikipedia.org

Thiophene is an aromatic heterocyclic compound with the formula C₄H₄S. wikipedia.org It is a colorless liquid with properties that closely resemble benzene, a concept now known as bioisosterism, where the sulfur atom replaces a "-CH=CH-" unit of benzene. nih.gov This similarity in physicochemical properties allows thiophene to serve as a bioisosteric replacement for phenyl rings in drug design, often improving potency, selectivity, or metabolic profiles. nih.gov The aromaticity of thiophene, though slightly less than benzene, means it undergoes electrophilic substitution reactions readily, but it is also susceptible to other transformations, making it a versatile building block. wikipedia.org Its electron-rich nature and the ability of the sulfur atom to engage in hydrogen bonding enhance its interactions with biological targets, cementing its role as a "privileged scaffold" in medicinal chemistry. nih.gov

The Role of Nitrothiophenes as Activated Aromatic Systems in Organic Chemistry

The introduction of a nitro group (–NO₂) onto the thiophene ring dramatically alters its electronic properties and chemical reactivity. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, this same property makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), a crucial reaction in modern synthesis. libretexts.orgwikipedia.org

By withdrawing electron density from the ring, the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring. wikipedia.orgnih.gov This stabilization lowers the activation energy for the reaction, allowing it to proceed under milder conditions. The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group (e.g., a halogen). libretexts.org In 2-substituted-5-nitrothiophenes, the nitro group is in a "para-like" position relative to the substituent at C2, strongly activating it for nucleophilic displacement. researchgate.net This predictable reactivity makes nitrothiophenes exceptionally useful synthons for introducing a wide variety of functional groups onto the thiophene core, enabling the construction of complex molecules. researchgate.netnih.gov

Sulfonamide Chemistry and its Relevance in Modern Synthetic Methodologies

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfanilamide (B372717) and the subsequent "sulfa drugs" in the 1930s. ajchem-b.comwikipedia.orgajchem-b.com These were among the first effective systemic antimicrobial agents, revolutionizing medicine before the advent of penicillin. researchgate.net The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgekb.eg

Beyond their historical importance as antibiotics, sulfonamides are integral to modern drug design and synthetic chemistry. The sulfonamide group is a versatile pharmacophore found in drugs with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic properties. ajchem-b.comfrontiersrj.com This versatility stems from the group's ability to act as a rigid, three-dimensional structural element and a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. ajchem-b.comwikipedia.org In synthetic methodologies, the sulfonamide group is valued for its stability and its ability to direct reactions and serve as a protecting group for amines. wikipedia.org Recent advancements have focused on developing more efficient and greener synthetic routes to access these valuable compounds. ekb.egrsc.org

Positioning of 2-Bromo-5-nitrothiophene-3-sulfonamide within the Landscape of Functionalized Thiophenes

The compound this compound (CAS No. 64729-03-9) is a highly functionalized thiophene derivative that embodies the chemical principles of its constituent parts. Its structure features a thiophene ring substituted with three key functional groups: a bromine atom at the 2-position, a sulfonamide group at the 3-position, and a nitro group at the 5-position.

This specific arrangement of substituents creates a molecule with significant potential as a chemical intermediate.

Activation by the Nitro Group : The potent electron-withdrawing nitro group at the 5-position strongly activates the thiophene ring for nucleophilic aromatic substitution.

Leaving Group : The bromine atom at the 2-position is positioned "para" relative to the activating nitro group, making it an excellent leaving group in SₙAr reactions. This allows for the facile introduction of various nucleophiles at this position.

The combination of a good leaving group (Br) activated by a strong electron-withdrawing group (NO₂) makes this compound a prime candidate for use in building more complex molecular architectures. Research on related 2-bromo-3-X-5-nitrothiophenes has shown they readily undergo SₙAr reactions with various amines, with the rate and mechanism influenced by the nature of the 'X' substituent. While specific research findings on the sulfonamide (X = SO₂NH₂) derivative are limited in publicly available literature, its reactivity can be inferred from these studies. It serves as a sophisticated building block, offering multiple reaction handles for the synthesis of novel, highly substituted thiophene-based compounds for medicinal or materials science research.

Data Tables

Table 1: Physicochemical Properties of Parent and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Thiophene110-02-1C₄H₄S84.14-38
2-Nitrothiophene (B1581588)609-40-5C₄H₃NO₂S129.1443-45
2-Bromo-5-nitrothiophene (B82342)13195-50-1C₄H₂BrNO₂S208.0344-48
5-Bromothiophene-2-sulfonamide (B1270684)53595-65-6C₄H₄BrNO₂S₂242.11Not Available
This compound 64729-03-9 C₄H₃BrN₂O₄S₂ 287.11 Not Available

Data compiled from various chemical information sources. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-nitrothiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZORPKYDYZHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60794317
Record name 2-Bromo-5-nitrothiophene-3-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64729-03-9
Record name 2-Bromo-5-nitrothiophene-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60794317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2 Bromo 5 Nitrothiophene 3 Sulfonamide and Its Analogues

Precursor Synthesis: Functionalization of Thiophene (B33073) Ring Systems

The construction of the target molecule relies on the sequential and regioselective functionalization of the thiophene core. This involves the controlled introduction of bromo, nitro, and sulfonamide moieties.

Regioselective Bromination Protocols for Thiophenes

The bromination of thiophene is a well-established electrophilic aromatic substitution reaction. The reactivity of thiophene allows for direct bromination, often with high regioselectivity.

Direct bromination of thiophene typically yields 2-bromothiophene (B119243) as the major product. wikipedia.orgprepchem.com Common brominating agents include bromine (Br₂) and N-bromosuccinimide (NBS). The use of NBS in acetic acid at room temperature has been shown to be an efficient method for the regioselective bromination of substituted thiophenes at the 2-position with greater than 99% selectivity. tandfonline.com For instance, reacting thiophene with one equivalent of bromine in a solvent like carbon tetrachloride can afford 2-bromothiophene. prepchem.com It is also possible to synthesize 2-bromothiophene by reacting thiophene with NBS in acetonitrile. researchgate.net

To achieve different substitution patterns, directed lithiation followed by bromination can be employed. This involves using a directing group to deprotonate a specific position on the thiophene ring with a strong base like n-butyllithium (n-BuLi), followed by quenching with a bromine source. This method allows for the synthesis of specific bromo-substituted thiophenes that may not be accessible through direct electrophilic bromination. google.commdpi.com

Brominating AgentSolventConditionsMajor ProductSelectivity/Yield
N-Bromosuccinimide (NBS)Acetic AcidRoom Temperature2-Bromothiophene>99%
Bromine (Br₂)Carbon TetrachlorideIce Bath2-bromothiophene55%
n-BuLi, then BromineTetrahydrofuran (B95107) (THF)-78 °C to RTVaries based on starting material and directing groupGood regioselectivity

Introduction of the Nitro Group via Nitration Methodologies

The nitration of thiophene derivatives is another key electrophilic aromatic substitution. The choice of nitrating agent is crucial to avoid oxidation and degradation of the thiophene ring. stackexchange.com

A common method for the nitration of thiophene involves a mixture of nitric acid and acetic anhydride. orgsyn.org This combination is effective for producing 2-nitrothiophene (B1581588). orgsyn.orgstudysmarter.co.uk When nitrating a pre-brominated thiophene, such as 2-bromothiophene, the directing effects of the existing substituent must be considered. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 2-bromothiophene, the 5-position is electronically favored for substitution. Therefore, nitration of 2-bromothiophene is expected to yield 2-bromo-5-nitrothiophene (B82342). The reaction of 2-bromothiophene with nitric acid and sulfuric acid can lead to the formation of 2-bromo-5-nitrothiophene.

Milder nitrating agents, such as copper nitrate (B79036), can also be used for thiophenes. stackexchange.com Another effective reagent is a mixture of nitric acid and trifluoroacetic anhydride, which can nitrate thiophene to 2-nitrothiophene in good yield. stackexchange.com

Starting MaterialNitrating AgentConditionsMajor Product
ThiopheneNitric Acid / Acetic Anhydride10 °C to Room Temperature2-Nitrothiophene
2-BromothiopheneNitric Acid / Sulfuric Acid-2-Bromo-5-nitrothiophene
ThiopheneNitric Acid / Trifluoroacetic Anhydride-2-Nitrothiophene

Sulfonylation Methodologies for Thiophene-Sulfonamides

The introduction of a sulfonamide group onto the thiophene ring can be achieved through sulfonation followed by conversion to the sulfonamide. Chlorosulfonic acid is a common reagent for the sulfonation of thiophenes. chempedia.info The reaction of 2-bromothiophene with chlorosulfonic acid, followed by treatment with aqueous ammonia, can yield 5-bromothiophene-2-sulfonamide (B1270684). researchgate.netresearchgate.net

Alternatively, direct aminosulfonylation can be employed. Recent advancements have explored electrochemical methods for the oxidative coupling of thiols and amines to form sulfonamides, offering an environmentally benign approach. nih.govtue.nl Another strategy involves the use of I₂O₅-mediated direct sulfonylation of amines with arylthiols. nih.gov

The synthesis of thiophene-3-sulfonamides is less direct than the 2-substituted isomers due to the inherent reactivity of the thiophene ring. Often, this requires a strategy involving directed metalation or the use of a starting material that already possesses a directing group at the 3-position.

Starting MaterialReagentsProduct
2-Bromothiophene1. Chlorosulfonic Acid 2. Aqueous Ammonia5-Bromothiophene-2-sulfonamide
Thiophenol derivativesAmines, Electrochemical setupCorresponding Sulfonamides
ArylthiolsAmines, I₂O₅N-substituted sulfonamides

Convergent and Linear Synthesis Pathways to 2-Bromo-5-nitrothiophene-3-sulfonamide

The synthesis of this compound can be approached through both linear and convergent strategies. The order of introduction of the functional groups is paramount to ensure the correct regiochemistry.

Sequential Functional Group Interconversions

A plausible linear synthetic route to this compound would involve a series of sequential functional group introductions onto the thiophene ring. The specific order of these reactions is critical for achieving the desired 2, 3, 5-substitution pattern.

One potential pathway could begin with the bromination of thiophene to form 2-bromothiophene. wikipedia.org This would be followed by nitration to introduce the nitro group at the 5-position, yielding 2-bromo-5-nitrothiophene. The final step would be the introduction of the sulfonamide group at the 3-position. This is the most challenging step due to the deactivating nature of the bromo and nitro groups and the directing effects that favor substitution at the 4-position. This would likely require a directed lithiation approach at the 3-position of the 2-bromo-5-nitrothiophene intermediate, followed by quenching with sulfur dioxide and subsequent conversion to the sulfonamide.

An alternative linear sequence might involve introducing the sulfonyl group first. For example, starting with a 3-substituted thiophene that can be converted to a 3-sulfonamide. However, direct sulfonation of thiophene predominantly occurs at the 2-position. chempedia.info

One-Pot and Multicomponent Reaction Approaches

While specific one-pot or multicomponent reactions for the direct synthesis of this compound are not extensively reported, the principles of such reactions could be applied. A multicomponent reaction would involve combining thiophene or a pre-functionalized thiophene with reagents that can introduce the bromo, nitro, and sulfonamide functionalities in a single synthetic operation.

More practically, a one-pot synthesis might involve sequential additions of reagents without the isolation of intermediates. For example, a directed lithiation of a suitably protected 3-aminothiophene could be followed by quenching with a bromine source. Subsequent deprotection and diazotization could then be used to introduce the nitro group, followed by conversion of the amino group to a sulfonamide.

Recent developments in electrochemical synthesis have demonstrated the direct coupling of thiols and amines to form sulfonamides in a single step, which could potentially be integrated into a more convergent or one-pot strategy. nih.govnih.gov

Methodological Innovations in Thiophene Synthesis Relevant to the Compound

Recent advances in synthetic organic chemistry have provided powerful tools for the functionalization of heterocyclic compounds like thiophene. These innovations are pivotal for developing viable synthetic routes to complex molecules such as this compound.

Catalytic methods have become indispensable for the selective functionalization of the thiophene ring. These strategies offer high efficiency and control, which are essential for constructing polysubstituted derivatives.

A significant challenge in thiophene chemistry is the simultaneous and regioselective installation of multiple functional groups. nih.gov Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful strategy for the vicinal difunctionalization of arenes and has been successfully applied to thiophenes. nih.gov This methodology allows for the direct double C-H functionalization at the C4 and C5 positions of the thiophene ring, rapidly increasing molecular complexity. nih.gov Such a strategy could be envisioned in a multi-step synthesis to introduce substituents at specific positions before subsequent transformations.

Furthermore, catalytic asymmetric transformations are at the forefront of thiophene synthesis, enabling access to chiral derivatives with high enantioselectivity. rsc.orgrsc.orgresearchgate.net While this compound is not chiral, the underlying principles of catalyst design and reaction control are broadly applicable. For instance, the use of chiral Brønsted base catalysts in the transformation of thiophene-containing substrates highlights the sophisticated level of control achievable in modern catalytic systems. researchgate.net

The table below summarizes various catalytic systems employed in the functionalization of thiophene, which could be adapted for the synthesis of its complex derivatives.

Catalytic Method Catalyst/Reagents Transformation Key Features Reference
Vicinal DifunctionalizationPalladium / Norbornene (NBE)Double C-H functionalization at C4 and C5High site-selectivity and regioselectivity; rapid increase in molecular complexity. nih.gov
Asymmetric DearomatizationRu–NHC catalytic systemAsymmetric hydrogenation of thiopheneProvides access to chiral dearomatized thiophene structures. rsc.org
Suzuki Cross-CouplingPd(PPh₃)₄ / K₃PO₄Arylation of bromothiophenesForms C-C bonds; versatile for building complex structures from halogenated intermediates. nih.gov
Asymmetric 6π-ElectrocyclizationChiral Quinine-Derived Amide Catalyst / NBSAtroposelective synthesis of benzothiophenesCreates axial chirality with high enantioselectivity (e.g., 97% ee). researchgate.net

The growing emphasis on environmental sustainability has spurred the development of green synthetic methodologies for heterocyclic compounds. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green synthesis is the choice of solvent. Traditional syntheses often rely on toxic and volatile organic solvents. Recent research has demonstrated the viability of using environmentally benign solvents like water or ethanol (B145695) for thiophene synthesis. nih.govunito.it For example, Pd-catalysed direct C-H arylation of thiophene derivatives has been successfully performed in water, including industrial wastewater, which improves the green metrics of the process. unito.it Another approach involves copper-mediated halocyclization reactions in ethanol to produce halogenated thiophenes, avoiding harsh solvents and cyclizing agents while achieving high yields (up to 95%). nih.gov

The following table compares traditional and green approaches for key transformations in thiophene synthesis.

Transformation Traditional Method Green Alternative Advantages of Green Method Reference
Halogenation Use of harsh halogenating agents and chlorinated solvents.Copper-mediated cyclization using sodium halides in ethanol.Use of a benign solvent, safe and inexpensive reagents, mild conditions, high yields. nih.gov
C-C Coupling (Arylation) Cross-coupling in organic solvents (e.g., toluene, DMF).Pd-catalyzed direct C-H arylation in water.Eliminates organic solvents, potential to reuse industrial wastewater, improves atom economy. unito.it
Sulfonamide Synthesis Reaction of sulfonyl chlorides with amines in the presence of organic bases.Solvent-free synthesis using reusable ZnO nanoparticles as a catalyst.Avoids solvents, catalyst is reusable, high chemo-selectivity and yield. ekb.eg

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be designed to be more sustainable and efficient.

Purification and Isolation Techniques for Advanced Thiophene Intermediates

The isolation of pure chemical compounds is a critical step in multi-step synthesis. For advanced thiophene intermediates, which can be complex and sensitive, robust purification techniques are essential to ensure high purity for subsequent reactions or for final product characterization.

Crystallization and precipitation are powerful techniques for purifying solid thiophene derivatives. A common method involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. google.com For thiophenes that are liquid at room temperature but have a melting point that allows for solidification, precipitation can be achieved by cooling a solution to a temperature significantly below the compound's melting point, often to 0°C or -15°C, or even lower. google.comjustia.com This process can yield thiophenes with purities of at least 99.50 wt. %. justia.com

Chromatography is one of the most versatile and widely used purification methods in pharmaceutical research.

High-Performance Liquid Chromatography (HPLC) is instrumental for achieving high levels of purity. Modern HPLC systems with advanced stationary phases can efficiently separate complex mixtures of thiophene intermediates.

Supercritical Fluid Chromatography (SFC) is gaining prominence as a green purification technique. Utilizing supercritical CO₂ as the mobile phase, SFC reduces the consumption of organic solvents, shortens analysis times, and is particularly effective for separating chiral compounds.

Column chromatography remains a standard and accessible method for purification on a laboratory scale, though it can be solvent-intensive.

Hybrid platforms that combine multiple techniques, such as chromatography and membrane filtration, are emerging to tackle complex purification challenges, offering enhanced performance and flexibility.

The selection of a suitable purification technique depends on the physicochemical properties of the thiophene intermediate, the nature of the impurities, and the required scale and purity level.

Elucidating the Chemical Reactivity of 2 Bromo 5 Nitrothiophene 3 Sulfonamide

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The chemical behavior of 2-Bromo-5-nitrothiophene-3-sulfonamide is dominated by nucleophilic aromatic substitution (SNAr) reactions. The thiophene (B33073) ring is rendered highly electrophilic by the cumulative electron-withdrawing effects of the bromo, nitro, and sulfonamide substituents, making it susceptible to attack by nucleophiles.

Reactivity at the Bromine-Substituted Position

The bromine atom at the C-2 position of the thiophene ring is the primary site for nucleophilic attack and displacement. In the context of SNAr mechanisms, halogens serve as effective leaving groups. The C-Br bond is polarized, leaving the C-2 carbon with a partial positive charge, which invites attack from electron-rich species. youtube.com Kinetic studies on analogous compounds, such as 2-bromo-3-X-5-nitrothiophenes, have shown that the bromine is readily displaced by various primary and secondary amines, including piperidine, pyrrolidine (B122466), and morpholine. rsc.org The reaction proceeds via the addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion. libretexts.orglibretexts.org

Influence of the Nitro Group on SNAr Processes

The presence of the nitro group (-NO2) at the C-5 position is critical for the high reactivity of the molecule in SNAr processes. The nitro group is a powerful electron-withdrawing group, and its position para-like to the C-2 carbon allows it to effectively delocalize and stabilize the negative charge of the intermediate formed during the reaction. youtube.comlibretexts.org This stabilization lowers the activation energy of the first, rate-determining step of the reaction, thereby dramatically increasing the reaction rate. libretexts.org Without such activating groups, simple aryl halides are generally inert to nucleophilic attack. libretexts.orglibretexts.org The strong activation by the nitro group makes the displacement of the bromide not only possible but often facile, even with moderate nucleophiles. libretexts.org

Table 1: Relative Rate Constants for the Reaction of 2-bromo-5-nitro-3-X-thiophenes with Piperidine in Benzene (B151609) at 25°C.
Substituent (X) at C-3k_A (L mol⁻¹ s⁻¹)Relative Rate (k_rel)
H0.01171.0
CONH₂0.13811.8
SO₂Me1.97168.4
CN3.85329.1
NO₂1048889
Data adapted from kinetic studies on analogous compounds. rsc.org The SO₂Me group serves as a proxy for the electronic effect of the SO₂NH₂ group.

Mechanistic Investigations of SNAr Reactions (e.g., Meisenheimer Complexes, Zwitterion formation)

The generally accepted mechanism for SNAr reactions on such highly activated systems is a two-step addition-elimination process. libretexts.orglibretexts.org

Addition Step : The nucleophile attacks the electrophilic carbon atom at the C-2 position, breaking the aromaticity of the thiophene ring and forming a tetrahedral intermediate. This resonance-stabilized, negatively charged intermediate is known as a σ-complex or, more specifically, a Meisenheimer complex . libretexts.orgwikipedia.orgfrontiersin.org The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the C-5 nitro group, which accounts for its significant stability. libretexts.org

Elimination Step : The aromaticity of the ring is restored by the departure of the leaving group, in this case, the bromide ion (Br⁻). This second step is typically fast. libretexts.org

Electrophilic Aromatic Substitution (EAS) Potentials

Consideration of Deactivating and Directing Effects of Substituents

While highly reactive towards nucleophiles, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution (EAS). EAS reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, proceed via attack on the aromatic ring by a strong electrophile, forming a positively charged carbocation intermediate (a Wheland intermediate or σ-complex). lumenlearning.comlibretexts.org

The substituents on the thiophene ring in this molecule have a profound deactivating effect on EAS:

Nitro Group (-NO2) : This is one of the most powerful deactivating groups due to its strong electron-withdrawing nature through both resonance and inductive effects. It is a meta-director. youtube.com

Sulfonamide Group (-SO2NH2) : Similar to the nitro group, the sulfonamide group is strongly electron-withdrawing and is also a powerful deactivating group and a meta-director.

Bromo Group (-Br) : Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate into the ring through resonance to stabilize the carbocation intermediate. lumenlearning.com

The cumulative effect of three potent deactivating groups makes the thiophene ring exceptionally electron-poor and thus highly resistant to attack by electrophiles. Any potential EAS reaction would require extremely harsh conditions and would likely result in decomposition rather than substitution. The powerful deactivating nature of the nitro and sulfonamide groups effectively shuts down the reactivity of the ring towards electrophiles.

Post-Synthesis Halogenation, Nitration, and Sulfonation

Further electrophilic substitution on the this compound ring is expected to be challenging. The thiophene ring is already substituted with three groups, and the strong electron-withdrawing nature of the nitro and sulfonamide groups deactivates the ring towards further electrophilic attack. The positions available for substitution are sterically hindered.

Studies on the halogenation of substituted thiophenes have shown that the regioselectivity and reaction rates are highly dependent on the nature and position of the existing substituents. For instance, the bromination of thiophene derivatives is a common electrophilic substitution reaction. studysmarter.co.uk However, the presence of deactivating groups generally requires harsher reaction conditions. The effect of substituents on the rate of chlorination and bromination of thiophene has been studied, revealing a significant influence of the electronic properties of the substituents. rsc.org Given the deactivation of the thiophene ring in this compound, further halogenation, nitration, or sulfonation would likely require forcing conditions and may result in low yields or complex product mixtures. No specific literature detailing these post-synthesis modifications on the title compound was identified.

Redox Chemistry of the Nitro Group

The nitro group is a key functional handle for modifying this compound, primarily through reduction reactions. The ease of reduction and the accessible intermediate oxidation states allow for the synthesis of various derivatives.

Selective Reduction to Amino, Hydroxylamino, or Nitroso Derivatives

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.org A variety of reagents can be employed to convert the nitro group to an amino group. jsynthchem.com The choice of reducing agent is crucial for achieving selectivity, especially in the presence of other reducible functional groups like the bromo substituent.

Commonly used methods for the reduction of nitroarenes to anilines include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions using iron, zinc, or tin(II) chloride in acidic media are also widely employed and offer good chemoselectivity. scispace.com For instance, sodium borohydride (B1222165) in the presence of a transition metal catalyst has been shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com

The selective reduction to intermediate stages like hydroxylamino or nitroso derivatives is also possible under controlled conditions. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a known method for the preparation of aryl hydroxylamines from nitroarenes. wikipedia.org A study on the bioactivation of 5-nitrothiophene-2-carboxamides, a structurally related class of compounds, by a type I nitroreductase in Leishmania proposed the formation of a hydroxylamine (B1172632) intermediate. dur.ac.uk This biological reduction highlights the potential for the nitro group in the thiophene ring to be reduced to the hydroxylamine stage.

The following table summarizes common reducing agents and the expected products from the reduction of a generic nitroaromatic compound, which can be extrapolated to this compound.

Reagent SystemExpected ProductReference
H₂ / Pd/CAmino commonorganicchemistry.com
Fe / AcidAmino commonorganicchemistry.com
Zn / AcidAmino commonorganicchemistry.com
SnCl₂Amino commonorganicchemistry.com
NaBH₄ / Ni(PPh₃)₄Amino jsynthchem.com
Zn / NH₄ClHydroxylamino wikipedia.org

Exploration of Electrochemical Reduction Pathways

The electrochemical reduction of nitro compounds has been extensively studied and typically proceeds in a stepwise manner. uchile.cl In aprotic media, the reduction often occurs via two successive one-electron transfers. The first, reversible step leads to the formation of a nitro radical anion. The stability of this radical anion depends on the molecular structure and the reaction medium. The second electron transfer, usually irreversible, results in the formation of a dianion which can then undergo further reactions.

Transformations Involving the Sulfonamide Functional Group

The sulfonamide group offers another avenue for the derivatization of this compound. The acidic proton on the sulfonamide nitrogen can be readily removed, and the resulting anion can participate in various reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation of sulfonamides is a common method for introducing alkyl groups onto the sulfonamide nitrogen. organic-chemistry.org A study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, a positional isomer of the title compound, demonstrated a successful N-alkylation procedure. nih.gov In this work, 5-bromothiophene-2-sulfonamide (B1270684) was reacted with various alkyl bromides in the presence of lithium hydride (LiH) in dimethylformamide (DMF) to yield the corresponding N-alkylated products. nih.govdovepress.com This method could likely be applied to this compound. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported as an efficient method. acs.org

N-acylation of sulfonamides can be achieved using various acylating agents such as acid chlorides or anhydrides. A general and efficient method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH). semanticscholar.orgresearchgate.net This method has been shown to be applicable to a wide range of sulfonamides and N-acylating agents, affording N-acylsulfonamides in good to excellent yields. semanticscholar.orgresearchgate.net

The following table provides examples of reaction conditions for the N-alkylation of a similar compound, 5-bromothiophene-2-sulfonamide.

Alkylating AgentBaseSolventYieldReference
BromoethaneLiHDMF72% nih.gov
1-BromopropaneLiHDMF78% nih.gov
Isopropyl bromideLiHDMF62% nih.gov

Derivatization of the Sulfonamide Nitrogen

Beyond simple N-alkylation and N-acylation, the sulfonamide nitrogen can be incorporated into more complex structures. The synthesis of various sulfonamide derivatives is a significant area of research in medicinal chemistry due to their diverse biological activities. ekb.eg For instance, the sulfonamide moiety can be derivatized to form sulfonylureas or other complex heterocyclic systems. The specific derivatization strategies would depend on the desired target molecules and their intended applications. The fundamental reactions of N-alkylation and N-acylation serve as the basis for these more elaborate transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the 2-position of the thiophene ring makes this compound a suitable candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of structurally similar compounds provides valuable insights into the expected reaction conditions and outcomes.

The presence of the electron-withdrawing nitro and sulfonamide groups is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycle. Research on the Suzuki coupling of other bromothiophene derivatives, such as 5-bromothiophene-2-sulfonamide and its N-alkylated analogs, demonstrates the feasibility of this transformation. doaj.orgresearchgate.netresearchgate.netnih.gov

Typical conditions for the Suzuki-Miyaura coupling of related bromothiophene sulfonamides involve the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base, and a suitable solvent system. nih.gov The choice of base and solvent can significantly impact the reaction efficiency. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov Solvent systems often consist of a mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (B95107) (THF) with water. nih.govnih.govnih.gov

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of analogous bromothiophene compounds, which can serve as a predictive model for the reactivity of this compound.

SubstrateArylboronic AcidCatalystBaseSolventYield (%)
5-Bromo-N-propylthiophene-2-sulfonamidePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O72
5-Bromo-N-propylthiophene-2-sulfonamide4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O68
5-Bromo-N-propylthiophene-2-sulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O65
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good

Data is illustrative and based on reactions of similar, not identical, substrates. nih.govnih.gov

The electronic nature of the arylboronic acid can also influence the reaction outcome. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated in Suzuki couplings of bromothiophenes. nih.govnih.gov

Beyond the Suzuki-Miyaura coupling, the bromine atom in this compound can potentially participate in other palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation. These include, but are not limited to, the Stille, Heck, Sonogashira, and Negishi reactions. The choice of reaction depends on the desired coupling partner and the specific bond to be formed.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. This would allow for the introduction of alkenyl substituents at the 2-position of the thiophene ring.

Sonogashira Coupling: This methodology facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It would enable the synthesis of 2-alkynyl-5-nitrothiophene-3-sulfonamide derivatives.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. Organozinc compounds are generally more reactive than organoboranes, which can be advantageous in certain cases.

Cycloaddition and Rearrangement Reactions of the Thiophene Core

The thiophene ring in this compound, while aromatic, can participate in cycloaddition and rearrangement reactions under certain conditions, particularly due to the influence of the attached functional groups.

The aromaticity of thiophene makes it a relatively poor diene in Diels-Alder reactions compared to less aromatic heterocycles like furan (B31954). nih.gov However, the reactivity of the thiophene core can be modulated by substituents. The presence of strong electron-withdrawing groups, such as the nitro group, can enhance the dienophilic character of the thiophene ring, making it more susceptible to react with electron-rich dienes in polar Diels-Alder reactions. conicet.gov.ar Conversely, the thiophene ring itself can act as a diene, especially when activated by substituents or under high pressure. nih.govresearchgate.net Thiophene S,S-dioxides are also known to be reactive dienes in Diels-Alder reactions. rsc.orgstackexchange.com

Dearomative cycloaddition reactions represent another potential pathway for the functionalization of the thiophene core. For instance, nitrobenzothiophenes have been shown to undergo a highly diastereoselective [3+2] cycloaddition with nonstabilized azomethine ylides, leading to the formation of fused tricyclic pyrrole (B145914) derivatives. rsc.orgnih.gov This suggests that the nitro-substituted thiophene ring in this compound could potentially undergo similar dearomatizing cycloadditions.

Rearrangement reactions of the thiophene core itself are less common under typical synthetic conditions due to its aromatic stability. However, photochemical isomerization of thiophenes to their Dewar isomers is a known process. nih.gov These strained Dewar thiophenes can then undergo thermal rearrangements. nih.gov Additionally, rearrangements involving the sulfonamide group have been reported in other aromatic systems, although specific examples involving a thiophene core are scarce in the reviewed literature. researchgate.netresearchgate.net

Computational and Theoretical Investigations on 2 Bromo 5 Nitrothiophene 3 Sulfonamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. By applying DFT methods, researchers can gain insights into the fundamental characteristics of compounds like 2-bromo-5-nitrothiophene-3-sulfonamide, predicting its behavior and reactivity. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), to provide a reliable approximation of the molecule's quantum mechanical properties. nih.govresearchgate.net These theoretical studies are crucial for understanding molecular stability, reactivity, and potential applications in materials science and medicinal chemistry. researchgate.net

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For thiophene (B33073) sulfonamide derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net While specific experimental data for this compound is not available, calculations on analogous thiophene sulfonamides provide valuable reference points. semanticscholar.org

The geometry of the thiophene ring itself is planar. wikipedia.org Key bond angles within the ring include the C-S-C angle, typically around 92-93°, and the C-C-S angles, which are approximately 109-112°. semanticscholar.orgwikipedia.org The presence of bulky and electronegative substituents, such as the bromo, nitro, and sulfonamide groups, influences the local geometry. The sulfonamide group's geometry is characterized by O=S=O bond angles typically calculated to be in the range of 120.46–121.18° and O=S-N angles around 105.04–111.26°. semanticscholar.org

Table 1: Representative Calculated Geometrical Parameters for Thiophene Sulfonamide Derivatives

ParameterBond/AngleTypical Calculated Value Range
Bond Length (Å) C-S (in ring)1.73 - 1.75 Å
S=O (sulfonamide)1.45 - 1.46 Å
S-N (sulfonamide)1.67 - 1.68 Å
Bond Angle (°) C-S-C (in ring)91.34 - 93.0°
O=S=O (sulfonamide)120.46 - 121.18°
O=S-N (sulfonamide)105.04 - 111.26°

Note: Data is based on DFT calculations for various thiophene sulfonamide derivatives and serves as an estimation for the target compound. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap typically falls in the range of 3.11 to 4.65 eV. semanticscholar.orgnih.gov The presence of a strong electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO significantly, while the sulfonamide and bromo substituents also influence the electronic landscape. nih.gov A smaller HOMO-LUMO gap generally indicates increased reactivity. nih.gov In substituted nitrothiophenes, this gap is crucial for predicting their behavior as electrophiles. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the electron density of the HOMO is spread across the thiophene ring and sulfonamide group, while the LUMO is often localized on the thiophene ring and the electron-withdrawing nitro group.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Thiophenes

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene-2-carboxamide derivatives-5.58 to -5.91-1.99 to -2.733.11 - 3.83
General Thiophene Sulfonamides-6.32 to -6.64-1.77 to -2.163.44 - 4.65
Nitro-substituted Thiophene Amines--~3.15 - 3.25

Note: Values are derived from DFT calculations on various related thiophene structures to approximate the properties of this compound. semanticscholar.orgnih.govnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for nucleophilic and electrophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov

For this compound, the MEP map is expected to show:

Highly negative potential (red/yellow): Localized on the oxygen atoms of the nitro (-NO2) and sulfonamide (-SO2NH2) groups. These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net

Highly positive potential (blue): Located around the hydrogen atoms of the sulfonamide's amine group (-NH2). This indicates these protons are acidic and are probable sites for nucleophilic attack or deprotonation. researchgate.net

Moderately positive potential: The thiophene ring, particularly the carbon atom attached to the bromine (C2), is made electron-deficient by the strong withdrawing effects of the adjacent bromo and nearby nitro groups, making it a primary site for nucleophilic aromatic substitution.

The MEP surface provides a clear picture of the molecule's reactivity, showing that the oxygen atoms are the most negative sites, while the amine hydrogens and the thiophene ring carbons are the primary positive centers. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, providing a more intuitive chemical picture. nih.gov

NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. A higher E(2) value indicates a stronger interaction. For a molecule like this compound, NBO analysis would likely reveal significant intramolecular charge transfer from:

Lone pairs on the sulfur and nitrogen atoms of the sulfonamide group to the antibonding orbitals (π*) of the thiophene ring.

Lone pairs on the oxygen atoms of the nitro group to the antibonding orbitals of the N-O bonds and the adjacent thiophene ring.

The π orbitals of the thiophene ring to the antibonding orbitals of the C-Br, C-S (sulfonamide), and C-N (nitro) bonds.

Thiophene is an aromatic heterocyclic compound, possessing a planar ring with 6 π-electrons delocalized across five atoms, which satisfies Hückel's rule. wikipedia.orgpharmaguideline.com Its aromaticity is a key determinant of its stability and reactivity, which tends towards electrophilic substitution rather than addition reactions typical of non-aromatic systems. wikipedia.orgksu.edu.sa

The degree of aromaticity in thiophene is generally considered to be greater than that of furan (B31954) but less than that of benzene (B151609), an order often correlated with the electronegativity of the heteroatom. pharmaguideline.comksu.edu.sa The sulfur atom in thiophene is less electronegative than oxygen (in furan), allowing its lone pair electrons to participate more effectively in the π-system, thus enhancing aromatic character. pharmaguideline.com

The introduction of strong electron-withdrawing substituents like the nitro (-NO2) and bromo (-Br) groups on the thiophene ring significantly impacts its electronic structure and aromaticity. These groups pull electron density out of the ring, which can reduce its aromatic stability. Computational methods can assess aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA). DFT calculations on substituted thiophenes have shown that while the core aromatic character is maintained, the electronic properties and reactivity are heavily modulated by such functionalization. rsc.org

Reaction Mechanism Prediction and Energy Landscape Mapping

The chemical reactivity of this compound is dominated by the nature of its substituted thiophene ring. The presence of strong electron-withdrawing groups (nitro and sulfonamide) deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr). nih.gov The bromine atom at the C2 position is a good leaving group, making this position the primary target for nucleophiles.

The generally accepted mechanism for the SNAr reaction on activated thiophenes proceeds in a stepwise manner: nih.gov

Nucleophilic Attack: A nucleophile (e.g., an amine or an alkoxide) attacks the electron-deficient carbon atom bearing the bromine (C2). This is typically the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex (or σ-complex). nih.govresearchgate.net

Intermediate Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitro and sulfonamide groups.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion (Br-), yielding the final substituted product.

Computational studies can map the energy landscape of this reaction pathway. researchgate.net DFT calculations are used to locate the transition state (TS) for the initial nucleophilic attack and calculate its activation energy (Gibbs free energy barrier, ΔG‡). nih.gov For reactions involving amines like pyrrolidine (B122466) with 2-methoxy-3-X-5-nitrothiophenes, the formation of the initial zwitterionic intermediate has a calculated energy barrier. nih.gov The subsequent departure of the leaving group can be uncatalyzed or catalyzed by another molecule of the nucleophile, which can significantly lower the energy barrier of a proton transfer step if required. nih.govresearchgate.net Kinetic studies on similar 2-bromo-5-nitrothiophenes confirm that the reaction rate is highly dependent on the nucleophile and the substituents on the thiophene ring. nih.gov

Transition State Localization and Activation Energy Calculations

The reactivity of this compound, particularly in reactions such as Nucleophilic Aromatic Substitution (SNAr), is a key area of theoretical investigation. Computational studies on analogous 2-bromo-5-nitrothiophenes reveal that these reactions typically proceed through a stepwise mechanism. researchgate.netrsc.org This process involves the initial addition of a nucleophile to the thiophene ring to form a high-energy intermediate, often called a Meisenheimer complex, followed by the departure of the bromide leaving group.

Transition state theory (TST) is fundamental to these calculations. wikipedia.org The transition state is the highest-energy point along the reaction coordinate, and its structure must be precisely located on the potential energy surface. wikipedia.orglibretexts.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathway and identify the geometry of the transition state. researchgate.net

Once the structures of the reactants, transition state, and intermediates are optimized, their energies are calculated. The activation energy (Ea) is determined as the energy difference between the reactants and the transition state. libretexts.org This value is critical as it governs the rate of the reaction; a lower activation energy corresponds to a faster reaction. For SNAr reactions of similar nitrothiophene derivatives, the initial nucleophilic addition is generally the rate-determining step. researchgate.netresearchgate.net

Table 1: Representative Activation Parameters for SNAr Reactions (Note: This table is illustrative, based on typical values for related compounds, as specific data for this compound is not publicly available.)

ParameterDescriptionTypical Calculated Value Range
ΔG‡ Gibbs Free Energy of Activation15 - 25 kcal/mol
ΔH‡ Enthalpy of Activation14 - 24 kcal/mol
-TΔS‡ Entropic Contribution to Activation1 - 5 kcal/mol

Solvation Models and Solvent Effects on Reactivity (e.g., ionic liquids)

The solvent environment can dramatically influence reaction rates and mechanisms. Computational solvation models are used to simulate these effects. For reactions involving polar, charged intermediates like the Meisenheimer complex, the choice of solvent is particularly important.

Recent research has focused on the use of room-temperature ionic liquids (RTILs) as an alternative to conventional organic solvents. acs.orgnih.gov Kinetic studies on analogous 2-L-5-nitrothiophenes show that SNAr reactions proceed significantly faster in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) compared to solvents like methanol (B129727) or benzene. acs.orgacs.org

Computational investigations using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models help elucidate the reasons for this rate enhancement. nih.gov These studies show that ionic liquids can stabilize the charged transition state through specific interactions. The observed reactivity improvements are attributed to several factors:

Enhanced Nucleophilicity: The amine nucleophiles are more reactive in the ionic liquid environment. nih.gov

Favorable π-π Interactions: Interactions between the imidazolium (B1220033) cation of the ionic liquid and the aromatic thiophene ring can increase the positive charge on the carbon atom undergoing attack. nih.gov

Organized Solvent Structure: A highly ordered "clathrate-like" formation of solvent ions around the transition state provides significant electrostatic stabilization, reducing the activation energy barrier despite an entropic penalty. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in their structural characterization. DFT calculations are a standard tool for simulating IR, NMR, and UV-Vis spectra. scielo.org.zanih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used. nih.gov The calculated frequencies correspond to specific vibrational modes, such as N-H stretches, S=O stretches from the sulfonamide group, and asymmetric and symmetric stretches of the nitro (NO₂) group. scielo.org.za These predicted frequencies are often scaled to better match experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which can be directly compared with experimental spectra to confirm the structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov

Table 2: Representative Predicted Spectroscopic Data (Note: This table is illustrative, based on computational studies of structurally similar nitrothiophene and sulfonamide compounds.)

SpectroscopyParameterPredicted Value/Region
IR ν(NO₂) asymmetric stretch~1550-1570 cm⁻¹
ν(SO₂) asymmetric stretch~1330-1350 cm⁻¹
ν(N-H) stretch~3300-3400 cm⁻¹
¹H NMR Thiophene ring proton (H-4)~7.5-8.5 ppm
Sulfonamide protons (-NH₂)~7.0-8.0 ppm
¹³C NMR Thiophene C-Br~110-120 ppm
Thiophene C-NO₂~145-155 ppm
UV-Vis λmax~300-350 nm

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to predict the properties of molecules based on their chemical structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an observed physical, chemical, or biological property.

For a class of compounds including this compound, a QSPR study would involve several steps:

Dataset Assembly: A series of structurally related thiophene sulfonamides with known experimental data for a specific property (e.g., solubility, melting point, or a biological activity) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometric, or quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that finds the best correlation between a subset of the calculated descriptors and the experimental property.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound, based solely on its calculated molecular descriptors. This approach is valuable in materials science and drug discovery for screening large numbers of candidate molecules efficiently. researchgate.netafantitis.com

Advanced Applications and Derivatization Beyond Basic Properties

Building Blocks for Complex Organic Molecules

The unique combination of functional groups on 2-Bromo-5-nitrothiophene-3-sulfonamide allows it to serve as a key precursor in the synthesis of a variety of sophisticated organic structures. The bromine atom is particularly suited for cross-coupling reactions, enabling the extension of the molecular framework, while the nitro and sulfonamide groups modulate the electronic properties of the resulting molecules.

Synthesis of Oligothiophenes and Conjugated Systems

Conjugated oligothiophenes are of significant interest for their applications in organic electronics. uniroma1.it The synthesis of these materials often relies on the coupling of smaller thiophene (B33073) units. Bromo-substituted thiophenes are common precursors for these synthetic routes, participating in reactions like Suzuki, Stille, and Kumada cross-coupling. For instance, 2-bromo-3-octylthiophene (B129903) is used to create Grignard reagents for subsequent Kumada coupling reactions to build longer thiophene chains. uniroma1.it Similarly, 5-bromo-N-alkylthiophene-2-sulfonamides can undergo Suzuki-Miyaura cross-coupling with various aryl boronic acids to create more complex systems. nih.govresearchgate.net

This compound, with its reactive C-Br bond, is a prime candidate for incorporation into oligothiophene backbones. The strong electron-withdrawing nature of the nitro and sulfonamide substituents would impart significant electronic asymmetry to the resulting oligomer, making it suitable for donor-acceptor architectures. uniroma1.it

Below is a table of representative bromothiophene precursors used in the synthesis of conjugated systems, illustrating the role that this compound can play.

Precursor CompoundCoupling Reaction TypeResulting Structure/Application
3-BromothiopheneKumada CouplingSynthesis of 3-octylthiophene (B1296729) bridge units uniroma1.it
2-Bromo-3-octylthiopheneKumada CouplingFormation of Grignard reagent for oligomer extension uniroma1.it
5,5'-Dibromo-2,2'-bithiopheneKumada CouplingCreation of quaterthiophene central cores uniroma1.it
5-Bromothiophene-2-sulfonamide (B1270684)Suzuki CouplingSynthesis of 5-arylthiophene sulfonamides researchgate.net
2-Bromo-5-nitrothiophene (B82342)Suzuki CouplingPreparation of heteroarylpyridines and pyrimidines sigmaaldrich.com

Incorporation into Polyheterocyclic Frameworks (e.g., thieno[3,2-b]thiophenes)

Thieno[3,2-b]thiophene (B52689) is a fused bicyclic system that forms a rigid, planar π-conjugated backbone, making it a highly sought-after scaffold for organic semiconductor materials. mdpi.combeilstein-archives.org A primary strategy for constructing this framework involves the cyclization of a functionalized thiophene precursor. beilstein-archives.org

Research has demonstrated an efficient strategy for building thieno[3,2-b]thiophene molecules from 3-nitrothiophenes that contain carbonyl groups. mdpi.com This process proceeds via a nucleophilic aromatic substitution (SNAr) of the nitro group with a sulfur-based nucleophile, such as a thiolate. mdpi.combeilstein-archives.org The electron-withdrawing carbonyl groups activate the thiophene ring for this substitution.

Given this precedent, this compound is a promising substrate for similar cyclization strategies. The powerful electron-withdrawing sulfonamide group, along with the nitro group, would strongly activate the thiophene ring towards nucleophilic attack, facilitating the displacement of either the nitro group or the bromine atom to form the second fused thiophene ring. This approach opens a pathway to novel, highly functionalized thieno[3,2-b]thiophene derivatives with potential applications in materials chemistry. beilstein-archives.org

Precursors for Functional Dyes and Pigments

The structural features of this compound make it an excellent candidate as a precursor for functional dyes. The nitro group is a well-known chromophore that imparts color and has strong electron-accepting properties. The sulfonamide group can also influence the electronic and solubility characteristics of a dye molecule. Furthermore, the bromine atom provides a reactive site for coupling with other aromatic systems, a common strategy in dye synthesis.

For example, heterocyclic azo compounds containing a sulfonamide group are being investigated for their promising optical properties. nih.gov By converting the nitro group of this compound into an amino group via reduction, the resulting amine could be diazotized and coupled with various aromatic partners to produce a range of novel azo dyes. The inherent electronic properties of the substituted thiophene ring would likely lead to dyes with interesting colors and potentially useful solvatochromic or electrochromic behavior.

Design of Materials with Tunable Electronic and Optical Properties

The incorporation of this compound into larger molecular systems allows for the precise tuning of their electronic and optical behaviors. Its strong electron-accepting character is central to its utility in creating materials for modern electronic applications.

Charge Transfer Characteristics in Donor-Acceptor Systems

Donor-acceptor (D-A) systems are fundamental to organic electronics, forming the basis for organic photovoltaics and light-emitting diodes. The efficiency of these devices often depends on the dynamics of photoinduced electron transfer between donor and acceptor moieties. nih.gov The modular design of D-A systems allows for extensive investigation into how structural and electronic properties affect charge transfer. nih.gov

Due to the combined electron-withdrawing strength of its nitro and sulfonamide groups, the this compound moiety is an excellent electron acceptor. When covalently linked to an electron-donating unit (e.g., a fullerene, an amine-substituted aromatic ring, or an electron-rich oligomer) via its bromine handle, it can form a D-A system with a significant degree of intramolecular charge transfer (ICT). nih.gov The extent of this charge transfer can be strongly modulated by chemical modifications and the surrounding solvent environment, which in turn alters the photophysical properties of the molecule. researchgate.net In such a construct, the thiophene unit would serve as the acceptor, facilitating the separation of charge upon photoexcitation, a critical process in light-harvesting systems. nih.gov

Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) responses are in high demand for applications in photonics and optoelectronics. researchgate.net A key strategy for designing high-performance NLO materials is to create molecules with a high degree of charge asymmetry, typically through a D-A architecture. nih.gov The delocalization of π-electrons from the donor to the acceptor through a conjugated bridge leads to large changes in the molecular dipole moment under an applied electric field, resulting in a high hyperpolarizability (β), the microscopic measure of second-order NLO activity.

Derivatives of sulfonamides are being actively studied, both theoretically and experimentally, as promising NLO materials. researchgate.net Theoretical studies using density functional theory (DFT) on azo sulfonamide derivatives have shown high total first hyperpolarizability (βtot) values. nih.govresearcher.life A critical finding is the inverse relationship between the HOMO-LUMO energy gap (Eg) and the hyperpolarizability; smaller energy gaps, which are characteristic of strong D-A systems, lead to larger βtot values. nih.gov

By incorporating the potent acceptor unit derived from this compound into a conjugated molecule with a strong electron donor, it is possible to create a system with a small energy gap and thus a large NLO response. nih.govmdpi.com

The table below presents theoretical data for related sulfonamide derivatives, highlighting the potential for this class of compounds in NLO applications.

Compound ClassComputational MethodHighest Calculated βtot (a.u.)Key Finding
Azo Sulfonamide DerivativesDFT / B3LYP/6-311+G**2503An inverse relationship exists between the hyperpolarizability and the HOMO-LUMO energy gap. nih.gov
C-acylated PyrazolesDFT / B3LYP, PBE0, etc.-Properties can be successfully calculated and analyzed to shed light on NLO activity. researchgate.net
N-arylated 2-aminobenzimidazolesDFT / CAM-B3LYP, etc.-NLO properties were evaluated to identify promising materials. mdpi.com

Synthesis of Chemical Probes and Reagents for Research Applications

The unique structure of this compound provides multiple handles for the synthesis of chemical probes and specialized reagents for biological and chemical research. The sulfonamide group, in particular, is a key functional group that can be readily modified to introduce reporter molecules such as fluorophores or affinity tags like biotin.

The synthesis of fluorescent probes is a prominent application. The sulfonamide's nitrogen atom can act as a nucleophile to react with various fluorophores that contain a suitable leaving group. For instance, naphthalimide-based structures, known for their favorable photophysical properties, can be coupled with sulfonamides to create probes for cellular imaging. nih.gov This approach allows for the development of tumor-targeting fluorescent probes, leveraging the inherent biological interactions of the sulfonamide group. nih.gov Similarly, coumarin-based fluorescent dyes can be synthesized from sulfonamide precursors, resulting in probes for detecting specific biomolecules. nih.gov

The general strategy for derivatizing a sulfonamide into a fluorescent probe is outlined in the table below, illustrating a hypothetical reaction pathway for this compound.

Table 1: Hypothetical Synthesis of a Fluorescent Probe

Step Reactant 1 Reactant 2 Conditions Product Purpose
1 This compound Dansyl chloride Basic (e.g., pyridine) Dansylated this compound Introduction of a fluorescent reporter group for biological imaging.

The bromo and nitro groups on the thiophene ring also play a crucial role. The bromine atom can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions to attach other functionalities. The strongly electron-withdrawing nitro group can modulate the electronic properties of the thiophene ring, which can influence the photophysical properties of a resulting fluorescent probe, potentially leading to environmentally sensitive or "turn-on" fluorescent sensors. nih.gov

Development of Novel Ligands in Catalysis

The structure of this compound is well-suited for the development of novel ligands for transition metal catalysis. The presence of a halogen atom (bromine) on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. doaj.orgnih.govresearchgate.net This allows for the straightforward introduction of various organic groups, including those containing coordinating atoms like phosphorus or nitrogen, thereby creating bidentate or polydentate ligands.

For example, the bromine atom can be replaced with an aryl group bearing a phosphine (B1218219) or an amine moiety. The resulting molecule, a substituted nitrothiophene sulfonamide, can then act as a ligand where the thiophene's sulfur atom and the sulfonamide's nitrogen or oxygen atoms, along with the newly introduced coordinating group, can bind to a metal center. The development of chiral ligands derived from thiophene structures has been shown to be effective in asymmetric catalysis. nih.gov

The general scheme for synthesizing a potential ligand from a bromothiophene sulfonamide via a Suzuki-Miyaura coupling reaction is presented below.

Table 2: Synthesis of a Potential Bidentate Ligand via Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst Base Solvent Product

This table is based on established procedures for Suzuki-Miyaura reactions involving bromothiophene derivatives. doaj.orgnih.govresearchgate.net

In such a ligand synthesized from this compound, the nitro group would exert a strong electron-withdrawing effect. This electronic modification can significantly influence the properties of the metal catalyst. For instance, an electron-deficient ligand can enhance the catalytic activity of a palladium center in certain cross-coupling reactions. nih.gov The versatility of this scaffold allows for the systematic tuning of steric and electronic properties of the resulting ligands, which is a key aspect of modern catalyst design. The sulfinamide group, closely related to sulfonamides, can also be synthesized via palladium-catalyzed reactions from aryl halides and can be valuable intermediates in creating diverse sulfur-containing ligands. nih.govacs.org

Spectroscopic and Crystallographic Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 2-Bromo-5-nitrothiophene-3-sulfonamide, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be essential for unambiguous structural confirmation.

¹H NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For this compound, the following features would be anticipated:

Thiophene (B33073) Ring Proton: A single proton is attached to the thiophene ring at the C4 position. Due to the electron-withdrawing effects of the adjacent nitro, bromo, and sulfonamide groups, this proton would be expected to appear as a singlet in a downfield region of the spectrum, likely between δ 8.0 and 9.0 ppm.

Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature, but it is often observed in the range of δ 7.0 to 8.0 ppm. Deuterium exchange (by adding a drop of D₂O to the NMR tube) would cause this signal to disappear, confirming its assignment.

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-4 (Thiophene)8.0 - 9.0Singlet (s)Downfield shift due to strong electron-withdrawing groups.
-SO₂NH₂7.0 - 8.0Broad Singlet (br s)Chemical shift is variable; signal disappears upon D₂O exchange.

¹³C NMR Spectral Assignment and Chemical Shift Correlation

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments and provides information about their electronic state. For this compound, four distinct signals for the thiophene ring carbons would be expected.

C2 (C-Br): This carbon would be shifted upfield due to the heavy atom effect of bromine.

C3 (C-SO₂NH₂): The carbon bearing the sulfonamide group.

C4 (C-H): This carbon would show a direct correlation to the single aromatic proton in a Heteronuclear Single Quantum Coherence (HSQC) experiment.

C5 (C-NO₂): This carbon would be significantly deshielded and shifted downfield due to the strong electron-withdrawing nature of the nitro group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Notes
C2110 - 125Attached to Bromine.
C3140 - 155Attached to the Sulfonamide group.
C4125 - 140The only carbon bearing a proton on the ring.
C5145 - 160Attached to the Nitro group, expected to be the most downfield.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Information

While this molecule does not have stereocenters, 2D NMR techniques are invaluable for confirming assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation peak between the C4 carbon and its directly attached proton (H4), confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away. For instance, the H4 proton would be expected to show correlations to C2, C3, and C5, which would be instrumental in assigning the carbon signals unambiguously. The sulfonamide protons might also show correlations to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this particular molecule, NOESY would be of limited utility as there are no stereochemical questions to be answered.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂)N-H Symmetric & Asymmetric Stretching3400 - 3200 (two bands)
Sulfonamide (-SO₂NH₂)S=O Asymmetric Stretching1350 - 1310
Sulfonamide (-SO₂NH₂)S=O Symmetric Stretching1160 - 1120
Nitro (-NO₂)Asymmetric Stretching1570 - 1500
Nitro (-NO₂)Symmetric Stretching1370 - 1300
Thiophene RingC=C Stretching1600 - 1450
Thiophene RingC-H Bending (out-of-plane)900 - 850

The presence of two distinct bands for the N-H stretching and two for the S=O stretching would be strong evidence for the primary sulfonamide group. Similarly, the strong absorptions for the asymmetric and symmetric stretching of the nitro group would confirm its presence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

The molecular formula for this compound is C₄H₃BrN₂O₄S₂. The nominal molecular weight would be approximately 286 g/mol , considering the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). A key feature in the mass spectrum would be the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da). mdpi.comscbt.com Other likely fragmentations would involve the loss of the nitro group (NO₂, 46 Da) or the bromine atom (79/81 Da).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For C₄H₃⁷⁹BrN₂O₄S₂, the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula. An error of less than 5 ppm between the calculated and observed mass is considered definitive confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

Aromatic sulfonamides are known to undergo characteristic fragmentation pathways in mass spectrometry. A common and diagnostic fragmentation is the cleavage of the C-S bond of the sulfonamide group, often accompanied by the loss of sulfur dioxide (SO₂), which corresponds to a mass loss of 64 Da. This cleavage is frequently observed in the mass spectra of various aromatic sulfonamides and serves as a key indicator of the presence of the sulfonamide functional group.

The fragmentation of the thiophene ring itself is also a significant consideration. Nitroaromatic compounds, including nitrothiophenes, typically exhibit fragmentation patterns involving the nitro group. This can include the loss of NO₂ (46 Da) or NO (30 Da). The presence of a bromine atom would also be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Based on these general principles, a hypothetical fragmentation pattern for this compound can be proposed. The molecular ion peak [M]⁺ would be expected, and its isotopic distribution would confirm the presence of bromine. Key fragmentation pathways would likely involve the loss of SO₂ from the sulfonamide group, as well as the loss of NO₂ or NO from the nitrothiophene ring. The cleavage of the C-Br bond is another possible fragmentation route.

A plausible fragmentation scheme is outlined in the table below. The analysis of these characteristic fragment ions would provide strong evidence for the confirmation of the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure
[M-SO₂]⁺Ion resulting from the loss of sulfur dioxide from the sulfonamide group.
[M-NO₂]⁺Ion resulting from the loss of the nitro group.
[M-Br]⁺Ion resulting from the cleavage of the carbon-bromine bond.
[Thiophene-SO₂NH₂]⁺Fragment corresponding to the thiophene sulfonamide moiety.
[Nitrothiophene]⁺Fragment corresponding to the nitro-substituted thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated systems.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the nitro-substituted thiophene ring. Thiophene itself exhibits absorption bands in the UV region due to π → π* transitions. The introduction of substituents on the thiophene ring significantly influences the position and intensity of these absorption bands.

The presence of a nitro group (-NO₂), a strong electron-withdrawing group and a powerful chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted thiophene. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the sulfonamide group (-SO₂NH₂) and the bromine atom (-Br) can also influence the electronic transitions through their electronic effects (inductive and mesomeric). These substituents can act as auxochromes, modifying the absorption characteristics of the primary chromophore.

The expected electronic transitions for this compound would primarily be of the π → π* and n → π* types. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic thiophene ring and the nitro group. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital.

A summary of the expected electronic transitions is provided in the table below. The precise wavelengths of these transitions would need to be determined experimentally.

Table 2: Expected Electronic Transitions for this compound

Transition TypeDescriptionExpected Wavelength Region
π → πExcitation of an electron from a bonding π orbital to an antibonding π orbital.UV-Vis region, likely at longer wavelengths due to conjugation and substitution.
n → πExcitation of a non-bonding electron to an antibonding π orbital.UV-Vis region, typically at longer wavelengths and with lower intensity than π → π* transitions.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While no crystal structure for this compound has been reported, we can infer its likely solid-state characteristics by examining the crystal structures of closely related molecules, such as other substituted thiophene-sulfonamides and nitrothiophenes.

Single Crystal X-ray Diffraction Data Collection and Refinement

The process of single crystal X-ray diffraction involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are collected using a detector.

This diffraction data is then processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal). The crystal structure is then solved using computational methods to determine the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the best possible fit between the calculated and observed diffraction data. This refinement process yields precise atomic coordinates, bond lengths, and bond angles.

For a compound like this compound, a suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Analysis of Molecular Geometry and Bond Parameters

The refined crystal structure provides a wealth of information about the molecular geometry of this compound. The thiophene ring is expected to be planar, and the bond lengths and angles within the ring would be consistent with its aromatic character. The C-S bond lengths in the thiophene ring are typically around 1.72 Å, while the C-C bond lengths are intermediate between single and double bonds.

The geometry of the sulfonamide group is also of interest. The S-N and S-O bond lengths would be in the expected range for sulfonamides. The bond angles around the sulfur atom would be approximately tetrahedral. The C-Br and C-N bonds of the nitro group would also have characteristic lengths.

A hypothetical set of key bond parameters for this compound, based on data from related structures, is presented in the table below.

Table 3: Predicted Key Bond Parameters for this compound

BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
C-S (thiophene)~1.72C-S-C (thiophene)~92
C-C (thiophene)~1.37 - 1.44S-C-C (thiophene)~111-112
C-Br~1.85C-C-Br~125
C-S (sulfonamide)~1.77C-S-N~107
S-N (sulfonamide)~1.63O-S-O~120
S-O (sulfonamide)~1.43O-S-N~107
C-N (nitro)~1.48O-N-O~125

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal, known as the crystal packing, is determined by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a role in the solid-state structure. These include hydrogen bonds, halogen bonds, and π-π stacking interactions.

The sulfonamide group is a strong hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). Therefore, it is highly likely that the molecules will be linked together by N-H···O hydrogen bonds, forming chains, sheets, or more complex three-dimensional networks.

The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. The nitro group can also act as a hydrogen bond acceptor.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net It maps the electron density surface of a molecule and color-codes it to show the different types of intermolecular contacts. The analysis of the Hirshfeld surface of this compound would reveal the relative importance of the different intermolecular interactions in its crystal packing. For instance, the analysis of related nitrothiophene derivatives often shows that O···H contacts are significant contributors to the crystal packing. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of new and optimized synthetic pathways for 2-bromo-5-nitrothiophene-3-sulfonamide is a critical area for future research. Current synthetic methods, while effective, may present limitations in terms of yield, cost, and environmental impact. Future efforts are expected to focus on the principles of green chemistry to devise more efficient and sustainable routes. This could involve the exploration of novel catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. The development of one-pot synthesis methodologies, where multiple reaction steps are performed in a single reactor, would further enhance the efficiency and cost-effectiveness of producing this compound.

Recent advancements in the synthesis of related thiophene (B33073) sulfonamides, such as the facile synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, highlight the potential for applying similar innovative strategies. nih.govdovepress.com Methodologies like the Suzuki-Miyaura cross-coupling reaction, which has been successfully used for the arylation of similar compounds, could be adapted to create novel derivatives of this compound. nih.govdovepress.com

Discovery of Unexpected Reactivity Patterns

A deeper understanding of the reactivity of this compound is essential for unlocking its full potential. The interplay between the electron-withdrawing nitro group and the halogen-bonding capability of the bromine atom, combined with the acidic nature of the sulfonamide proton, suggests a rich and complex chemical behavior. Future research should aim to systematically explore its reactivity with a diverse range of reagents and under various reaction conditions.

Investigating its participation in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cycloaddition reactions could lead to the discovery of novel and unexpected chemical transformations. Unraveling these reactivity patterns will not only expand the fundamental understanding of thiophene chemistry but also provide new avenues for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Integration into Advanced Materials Architectures

The unique electronic and structural properties of this compound make it a compelling building block for the creation of advanced materials. The presence of the nitro group, a well-known electron-accepting moiety, and the thiophene ring, a common component in conducting polymers, suggests potential applications in organic electronics. Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

The resulting materials could exhibit interesting optical, electronic, and sensory properties. For instance, polymers containing the this compound unit could be investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and chemical sensors. The ability of the sulfonamide group to participate in hydrogen bonding could also be exploited for the rational design of self-assembling materials with ordered structures.

Predictive Modeling for Structure-Property Relationships

Computational and predictive modeling techniques are poised to play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to establish correlations between the molecular structure of these compounds and their biological activities or physical properties. nih.govnih.gov

By leveraging machine learning algorithms and computational chemistry, researchers can predict the properties of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. nih.gov For example, predictive models could be used to identify derivatives with enhanced therapeutic activity or improved material properties. Such in-silico approaches can significantly reduce the time and resources required for experimental screening and optimization. nih.gov Studies on related nitrothiophenes have already demonstrated the utility of multi-linear regression analysis in correlating calculated properties with experimental activity. nih.gov

Collaborative and Interdisciplinary Research Initiatives

Realizing the full potential of this compound will necessitate a collaborative and interdisciplinary research approach. The complexity of exploring its synthesis, reactivity, material applications, and biological activity requires the combined expertise of synthetic chemists, materials scientists, computational chemists, and biologists.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-5-nitrothiophene-3-sulfonamide, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves sequential bromination, nitration, and sulfonamide formation. For example, bromination of thiophene derivatives (e.g., using N-bromosuccinimide in DMF at 0–5°C) precedes nitration with fuming HNO₃/H₂SO₄. Sulfonylation is achieved via reaction with sulfonyl chloride derivatives under anhydrous conditions (e.g., pyridine as a base at 60°C). Validate efficiency using HPLC (C18 column, acetonitrile/water mobile phase) to monitor intermediate purity (>95%) and yield calculations via gravimetric analysis .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., bromine-induced deshielding at C3).
  • HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry to assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 315).
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, Br) within ±0.3% of theoretical values .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in amber vials at 0–6°C under inert gas (argon) to prevent hydrolysis and photodegradation. Stability studies show <5% decomposition over 6 months under these conditions. Avoid aqueous solvents; use anhydrous DMSO or DMF for long-term stock solutions .

Advanced Research Questions

Q. How can researchers optimize the bromination and sulfonylation steps to improve yield and selectivity?

  • Methodological Answer :
  • Bromination : Use catalytic LiBr in acetic acid to enhance regioselectivity (>90% C2 bromination). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).
  • Sulfonylation : Optimize sulfonyl chloride stoichiometry (1.2 eq.) and reaction time (4–6 hrs) to minimize byproducts. Post-reaction purification via recrystallization (ethanol/water) improves yield to 75–80% .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for derivatives?

  • Methodological Answer :
  • Iterative Validation : Repeat experiments under controlled conditions (e.g., fixed pH, temperature).
  • Cross-Technique Analysis : Compare NMR data with computational models (DFT calculations for expected chemical shifts).
  • Controlled Degradation Studies : Isolate and characterize decomposition products (e.g., nitro group reduction) to explain anomalous peaks .

Q. What mechanistic insights explain the regioselectivity of nitration in brominated thiophene sulfonamides?

  • Methodological Answer : The electron-withdrawing sulfonamide group directs nitration to the C5 position via resonance stabilization of the nitronium ion intermediate. Bromine at C2 further deactivates adjacent positions, as shown in Hammett substituent constant studies (σₚ = +0.23 for -SO₂NH₂). Kinetic isotopic labeling (D/H exchange) confirms this pathway .

Q. How does the thiophene ring’s electronic nature influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient thiophene ring (due to -NO₂ and -SO₂NH₂) facilitates Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C for 12 hrs. Monitor regioselectivity via X-ray crystallography of coupled products .

Q. What experimental approaches assess hydrolytic stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH 2–12 Buffers : Incubate at 37°C for 24 hrs; quantify degradation via LC-MS.
  • Thermal Stress : Heat to 60°C in DMF for 48 hrs; use FTIR to detect sulfonic acid byproducts.
    Results show maximal stability at pH 7–8 (≤10% degradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.